

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-1-benzylbenzimidazole**

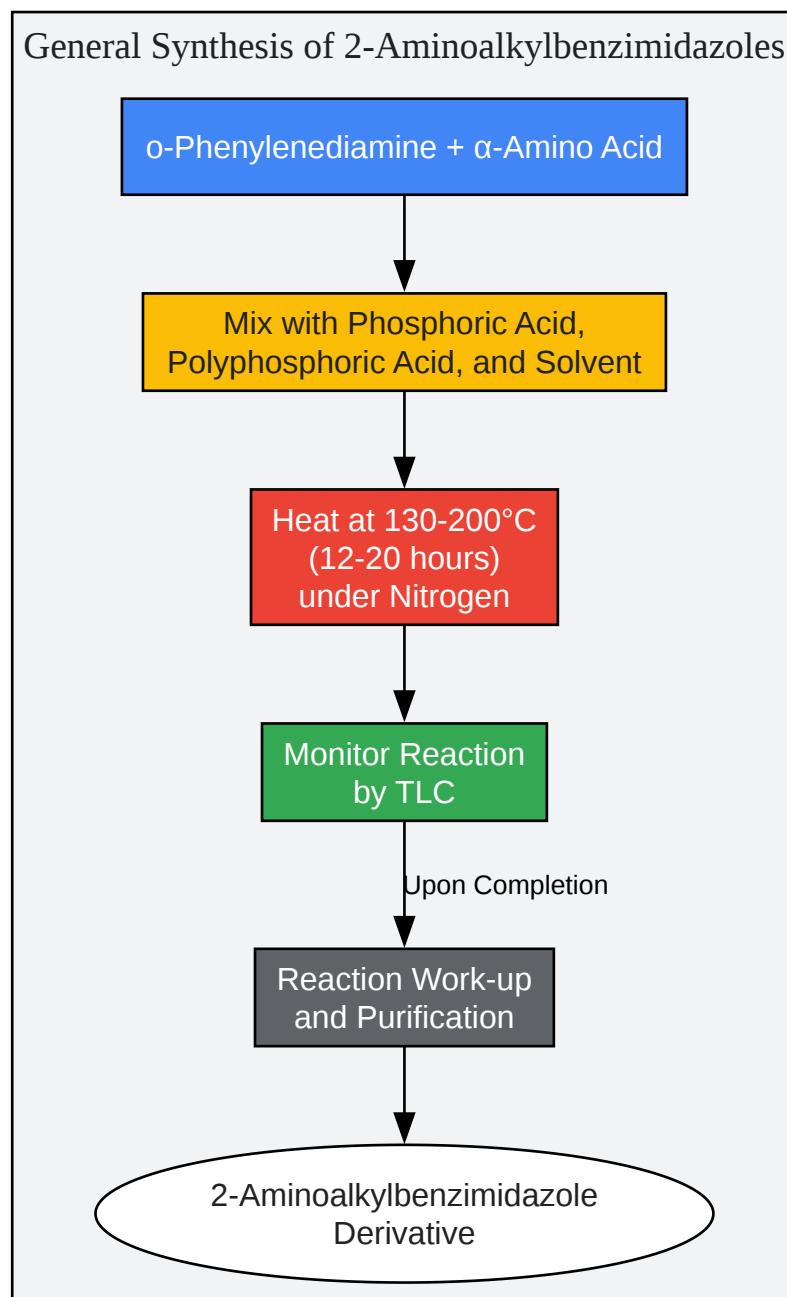
Cat. No.: **B1205278**

[Get Quote](#)

2-Amino-1-benzylbenzimidazole, also known as 1-benzylbenzimidazol-2-amine, is a heterocyclic amine.^[1] Its core structure consists of a benzimidazole ring system with an amino group at the 2-position and a benzyl group attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of **2-Amino-1-benzylbenzimidazole**

Property	Value	Source
CAS Number	43182-10-1	[1]
Molecular Formula	C ₁₄ H ₁₃ N ₃	[1]
Molecular Weight	223.27 g/mol	[1]
IUPAC Name	1-benzylbenzimidazol-2-amine	[1]
Synonyms	2-ABB	[1]


Synthesis of 2-Substituted Benzimidazole Derivatives

The synthesis of 2-substituted benzimidazole derivatives can be achieved through the condensation reaction of o-phenylenediamine with various carboxylic acids or their derivatives. A general method involves the reaction with amino acids, which can be catalyzed by a mixture of phosphoric acid and polyphosphoric acid in a high-boiling-point solvent.^{[2][3]}

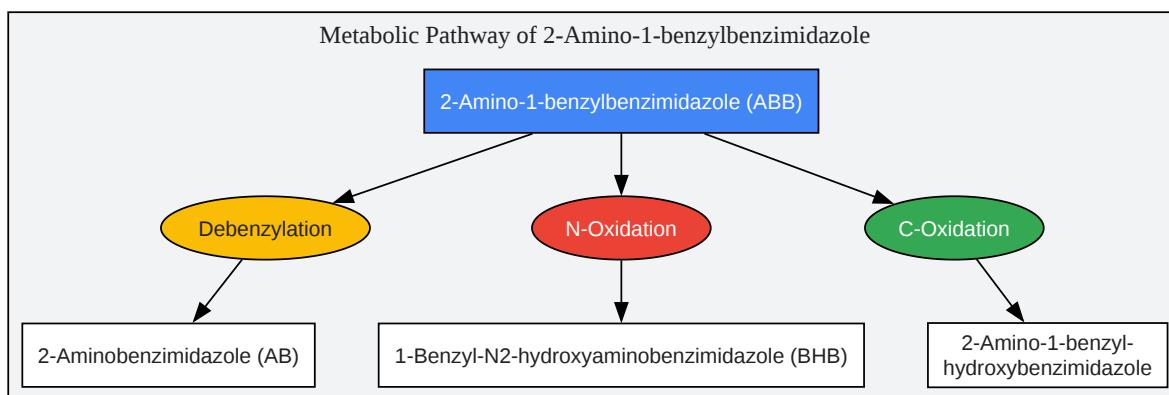
Experimental Protocol: General Synthesis of 2-Aminoalkylbenzimidazoles

A common synthetic route for 2-aminoalkylbenzimidazoles involves the reaction of a substituted o-phenylenediamine with an α -amino acid.[3]

- Reactants: Substituted o-phenylenediamine and an α -amino acid (molar ratio of 1:1 to 1:3.5).
[3]
- Catalyst: A mixture of phosphoric acid and polyphosphoric acid (molar ratio of 1:1 to 1:5).[3]
- Solvent: A high-boiling-point solvent.
- Reaction Conditions: The reaction is typically carried out at a temperature of 130-200 °C for 12-20 hours under a nitrogen atmosphere to prevent oxidation.[3]
- Mechanism: The reaction proceeds through the formation of an amide intermediate from the reaction of a carboxyl group of the amino acid with one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group of o-phenylenediamine reacts with the carbonyl group of the amide to form the imidazole ring.[3]
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-aminoalkylbenzimidazole derivatives.


Metabolism of 2-Amino-1-benzylbenzimidazole

In vitro studies using hamster hepatic microsomes have shown that **2-Amino-1-benzylbenzimidazole** (ABB) undergoes several metabolic transformations.^[4] The primary

metabolic pathways include debenzylation and oxidation.[4]

The major metabolites identified are:[4]

- 2-Aminobenzimidazole (AB): Formed through the debenzylation of the parent compound.
- 1-Benzyl-N2-hydroxyaminobenzimidazole (BHB): Resulting from N-oxidation of the exocyclic amino group.
- 2-Amino-1-benzyl-hydroxybenzimidazole: Formed via C-oxidation of the benzimidazole ring.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of **2-Amino-1-benzylbenzimidazole** in hamster hepatic microsomes.

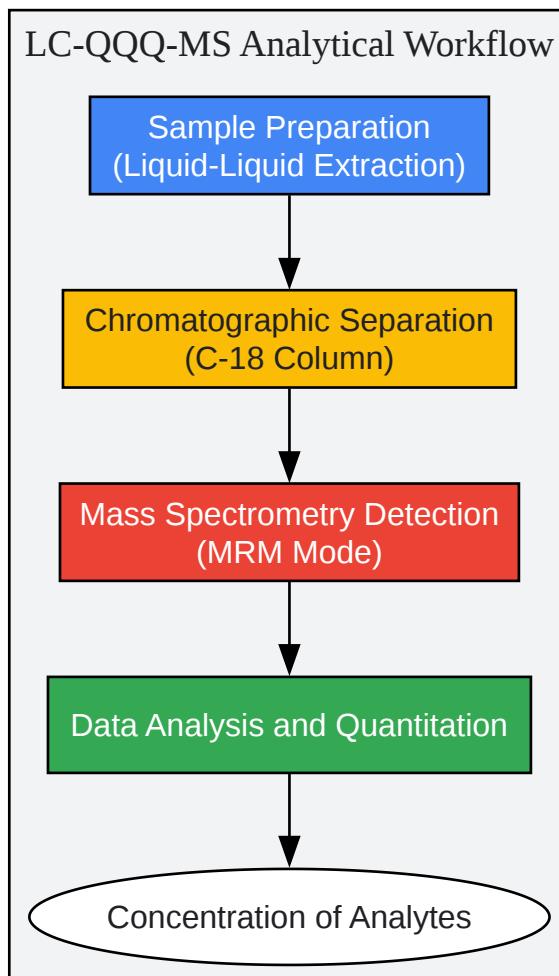
Biological Activity and Related Compounds

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and cytotoxic effects.[5] While specific quantitative biological data for **2-Amino-1-benzylbenzimidazole** is not extensively detailed in the provided search results, related N-

substituted-2-amino-1H-benzimidazoles have shown cytotoxic activity against cancer cell lines such as HT-29 and MDA-MB-231.[5]

The 2-benzylbenzimidazole core is also characteristic of a class of synthetic opioids known as nitazenes.[6][7] These compounds are potent μ -opioid receptor agonists, and their structure-activity relationship has been a subject of study.[7]

Analytical Methodologies


The analysis of 2-benzylbenzimidazole derivatives, particularly the nitazene class of synthetic opioids, often employs advanced analytical techniques such as liquid chromatography–tandem quadrupole mass spectrometry (LC–QQQ-MS).[6] A detailed experimental protocol for the quantitative analysis of nitazene analogs in biological matrices is outlined below.

Experimental Protocol: LC–QQQ-MS Analysis of 2-Benzylbenzimidazole Analogs

This protocol is adapted from a method for the quantification of nine nitazene analogs and their metabolites in human whole blood, urine, and tissue.[6]

- Sample Preparation (Liquid-Liquid Extraction):
 - Aliquots of the biological sample (e.g., 0.5 mL of blood) are spiked with an appropriate internal standard.[6]
 - A borax buffer (e.g., 1 mL, 10 mM, pH 10.4) is added.[6]
 - An extraction solvent (e.g., 3 mL of 70:30 N-butyl chloride:ethyl acetate) is added, and the mixture is agitated and centrifuged.[6]
 - The organic layer is separated and dried under nitrogen.[6]
- Chromatographic Separation:
 - Column: A C-18 analytical column (e.g., Agilent InfinityLab Poroshell C-18 120, 2.7 μ m, 3.0 \times 100 mm).[6]

- Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).[6]
- Flow Rate: 0.4 mL/min.[6]
- Injection Volume: 5 μ L.[6]
- Column Temperature: 30°C.[6]
- Mass Spectrometry Detection:
 - Mode: Multiple Reaction Monitoring (MRM).[6]
 - The two to three most abundant fragment ions are used for method development.[6]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of 2-benzylbenzimidazole derivatives using LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Amino-1-benzylbenzimidazole | C14H13N3 | CID 170742 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 4. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Compound Identification and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205278#2-amino-1-benzylbenzimidazole-cas-number-and-structure\]](https://www.benchchem.com/product/b1205278#2-amino-1-benzylbenzimidazole-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com